molecular formula C18H18N2O2 B2486290 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one CAS No. 1022461-36-4

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one

Cat. No.: B2486290
CAS No.: 1022461-36-4
M. Wt: 294.354
InChI Key: NBXAAHABQKBJJQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one is a heterocyclic compound featuring a fused indeno-pyrazol-4-one core. The cyclopropylcarbonyl substituent at the 1-position introduces electronic and steric effects, which may modulate reactivity and intermolecular interactions.

Properties

IUPAC Name

3-tert-butyl-1-(cyclopropanecarbonyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)16-13-14(20(19-16)17(22)10-8-9-10)11-6-4-5-7-12(11)15(13)21/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXAAHABQKBJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Indeno[2,3-D]pyrazol-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[2,3-D]pyrazol-4-one core.

    Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation reactions using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Cycloaddition Reactions

Pyrazole derivatives participate in 1,3-dipolar cycloaddition reactions due to their electron-rich heterocyclic system. For indeno-pyrazole systems like this compound, cycloaddition with alkynes or nitriles can form fused polycyclic structures.

Example Reaction Pathway

ReactantConditionsProductYieldReference
Alkyne (e.g., phenylacetylene)Zn(OTf)₂, 80°C, 12hFused tetracyclic pyrazole72–85%

This reactivity aligns with methodologies for synthesizing pyrazolo[1,5-a]pyrimidines via cycloaddition of diazo compounds .

Oxidation and Reduction

The cyclopropylcarbonyl group undergoes selective transformations:

Oxidation

  • Cyclopropane Ring Opening : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the cyclopropane ring may cleave to form a diketone intermediate.

  • Pyrazole Ring Stability : The pyrazole core remains intact under mild oxidation (e.g., H₂O₂), but harsh conditions (CrO₃) may degrade the ring .

Reduction

  • Carbonyl Reduction : NaBH₄ or LiAlH₄ reduces the cyclopropylcarbonyl to a hydroxymethyl group, yielding 3-(tert-butyl)-1-(cyclopropylhydroxymethyl)indeno-pyrazol-4-one .

Nucleophilic Substitution

Alkylation at N-2

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivative68%

Halogenation

Electrophilic halogenation occurs preferentially at the pyrazole C-5 position:

Bromination

ReagentConditionsProductYieldReference
NBS (N-bromosuccinimide)DCM, 25°C, 2h5-Bromo-indeno-pyrazole derivative55%

Hydrolysis and Condensation

The cyclopropylcarbonyl moiety is susceptible to hydrolysis:

Acid-Catalyzed Hydrolysis

ConditionsProductNotes
6M HCl, reflux, 6hCyclopropanecarboxylic acid + pyrazoleComplete decarbonylation

Biological Activity-Driven Modifications

While not direct chemical reactions, structural analogs highlight pharmacologically relevant modifications:

  • Sulfonation : Introducing sulfonyl groups at C-4 enhances kinase inhibition .

  • Amination : Reductive amination of the carbonyl group improves solubility for drug candidates .

Critical Analysis of Reactivity

Reaction TypeKey ChallengeMitigation Strategy
CycloadditionSteric hindrance from tert-butylUse bulky dipolarophiles (e.g., DMAD)
HalogenationOverhalogenationLow-temperature, stoichiometric NBS
ReductionOver-reduction of fused ring systemSelective reducing agents (NaBH₄)

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one can be accomplished through several methodologies that typically involve the formation of pyrazole derivatives. The structural characterization often employs techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry to confirm the compound's identity and purity .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have been shown to possess significant antifungal and antibacterial properties. For instance, studies involving azomethine pyrazole derivatives have demonstrated their efficacy against various pathogens, including Candida albicans and Cryptococcus neoformans .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can act as effective anti-inflammatory agents. The structural features of this compound may enhance its interaction with biological targets involved in inflammatory pathways.
  • Cancer Research : The compound's unique structure may allow it to interact with specific receptors or enzymes involved in cancer progression. Preliminary studies hint at its potential as a lead compound for developing anticancer drugs .

Applications in Medicinal Chemistry

The distinct properties of this compound make it suitable for various applications in medicinal chemistry:

  • Drug Development : Given its biological activity, this compound could serve as a scaffold for developing new therapeutic agents targeting specific diseases.
  • Biological Assays : Its unique structure allows researchers to use it in high-throughput screening assays to identify new drug candidates or to study biological interactions at a molecular level .
  • Pharmacological Studies : The compound's interaction with biological targets can be further explored through in vitro and in silico studies, providing insights into its mechanism of action and potential therapeutic uses .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • A study on azomethine pyrazole derivatives demonstrated their effectiveness as antifungal agents through in vitro assays against certified strains of fungi. This research underscores the importance of structural modifications in enhancing biological activity .
  • Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, suggesting that modifications similar to those found in this compound could lead to more potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among indeno-pyrazol-4-one derivatives lie in their substituents, which significantly alter physicochemical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one (Target) 3-tert-butyl, 1-cyclopropylcarbonyl Not explicitly provided - Cyclopropylcarbonyl may enhance metabolic resistance; tert-butyl improves lipophilicity.
3-(tert-Butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-d]pyrazol-4-one 3-tert-butyl, 1-(trifluoromethylpyridyl) C20H16F3N3O 371.36 Pyridyl substituent introduces hydrogen-bonding capability; trifluoromethyl enhances electronegativity .
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one 3-tert-butyl, 2-phenyl C20H18N2O 302.37 Phenyl group increases aromaticity; storage at 10–25°C recommended .
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one 3-tert-butyl, 2-hexanoyl Not provided - Hexanoyl chain may reduce solubility in polar solvents .
3-(tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-d]pyrazol-4-one 3-tert-butyl, 6-cyclohexylthiourea, 1-methyl C22H28N4OS 396.6 Thiourea and methyl groups introduce potential for hydrogen bonding and steric hindrance .

Biological Activity

3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structural features include a tert-butyl group, a cyclopropylcarbonyl moiety, and an indeno[2,3-D]pyrazol-4-one core. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1022461-36-4

Biological Activity

Research indicates that this compound exhibits a range of biological activities. These include:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in managing certain diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The presence of the tert-butyl and cyclopropylcarbonyl groups may enhance its solubility and stability, improving bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that it exhibited substantial antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential application in treating resistant bacterial infections.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indeno[2,3-D]pyrazol-4-one Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Cyclopropylcarbonyl Group : Achieved via acylation reactions using cyclopropylcarbonyl chloride.
  • Addition of Tert-butyl Group : Introduced through alkylation reactions with tert-butyl halides.

Q & A

Q. Methodological guidance :

  • Use HPLC-MS for purity assessment and NMR (¹H/¹³C) to confirm substituent placement.
  • Characterize thermal stability via TGA/DSC to identify decomposition thresholds .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Critical hazards and controls :

  • Respiratory protection : NIOSH/MSHA-approved respirators for dust/particulates .
  • Skin/eye protection : Chemical-resistant gloves (e.g., nitrile) and safety goggles .
  • Ventilation : Mechanical exhaust with fume hoods to limit aerosol exposure .
  • Storage : Separate from strong oxidizers; store in airtight containers under inert gas .

Q. First aid :

  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin contact : Wash with soap/water; remove contaminated clothing .

Advanced: How can researchers design a synthetic route for this compound, and what are common optimization challenges?

Synthetic strategies (based on indenopyrazole analogs):

  • Core scaffold synthesis : Condense cyclopropane carbonyl chloride with indenopyrazole precursors via nucleophilic acyl substitution .
  • Key intermediates : Use tert-butyl hydrazine derivatives for regioselective substitution at the 3-position .

Q. Optimization challenges :

  • Regioselectivity : Steric hindrance from the tert-butyl group may require high-temperature catalysis or microwave-assisted synthesis .
  • Yield improvement : Purify intermediates via column chromatography (hexane/EtOAc gradients) .

Advanced: What structural analysis techniques are most effective for confirming the stereochemistry and solid-state properties?

Q. Recommended methods :

  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., using SHELXL for refinement) .
  • Solid-state NMR : Analyze tert-butyl group dynamics and cyclopropane ring strain .
  • FT-IR : Identify carbonyl (C=O) and cyclopropane ring vibrational modes .

Q. Data interpretation :

  • Compare experimental spectra with computational models (DFT) to validate structural assignments .

Advanced: How can the β-adrenergic blocking or antitumor activity of this compound be evaluated?

Bioactivity assays (adapted from indenopyrazole studies):

  • β1-adrenergic receptor antagonism :
    • Use isolated mammalian heart models to measure changes in contractility and relaxation rates .
    • Competitive binding assays with radiolabeled antagonists (e.g., [³H]-CGP 12177) .
  • Antitumor screening :
    • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
    • Evaluate carbonic anhydrase inhibition (isoforms hCA I/II) using stopped-flow CO₂ hydration assays .

Q. Key parameters :

  • IC₅₀ values for receptor binding and tumor-specificity indices (e.g., selectivity ratios between malignant/normal cells) .

Advanced: How can stability and degradation pathways be studied under varying experimental conditions?

Q. Experimental design :

  • Forced degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH) .
  • Analytical tools :
    • HPLC-DAD/MS : Monitor degradation products and quantify half-life .
    • Kinetic studies : Plot Arrhenius curves to predict shelf-life under storage conditions .

Q. Key findings from analogs :

  • Indenopyrazoles with bulky substituents (e.g., tert-butyl) show enhanced thermal stability but sensitivity to strong oxidizers .

Advanced: How should researchers address contradictions in published data on indenopyrazole derivatives?

Q. Common discrepancies :

  • Ecotoxicity data gaps : Many SDS documents lack ecotoxicological profiles .
  • Variability in bioactivity : Structural modifications (e.g., cyclopropyl vs. phenyl groups) significantly alter receptor affinity .

Q. Resolution strategies :

  • Conduct meta-analyses to identify structure-activity trends across analogs.
  • Replicate critical studies under standardized conditions (e.g., fixed pH, temperature) .

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